molecular formula C18H13ClO2 B8558723 6-(Benzyloxy)naphthalene-2-carbonyl chloride CAS No. 122179-30-0

6-(Benzyloxy)naphthalene-2-carbonyl chloride

Cat. No. B8558723
M. Wt: 296.7 g/mol
InChI Key: NHZQLBHSBDMUGE-UHFFFAOYSA-N
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Patent
US05861108

Procedure details

Heated for refluxing were 2-benzyloxy-6-naphthoic acid of 27.8 g and oxalyl chloride of 15.2 g in toluene of 200 g for 3 hours, and then excess oxalyl chloride and toluene were distilled off under reduced pressure to obtain 2-benzyloxy-6-naphthoyl chloride. This acid chloride was dissolved in toluene of 120 g, and pyridine of 9.5 g and 2-propanol of 6.6 g were added thereto, followed by stirring the solution at 80° C. for 3 hours. Then, after filtering off deposited pyridine hydrochloride, an organic layer was washed with 1N-hydrochloric acid and further washed with water to neutral. The organic layer was separated, and toluene was distilled off under reduced pressure to obtain a crude product. The product was recrystallized from ethanol, whereby 1'-methylethyl 2-benzyloxy-6-naphthoate of 27.2 g was obtained in the form of colorless crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:19]([OH:21])=O)[CH:15]=2)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(=O)C([Cl:25])=O>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:19]([Cl:25])=[O:21])[CH:15]=2)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=CC=C(C=C2C=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated
TEMPERATURE
Type
TEMPERATURE
Details
for refluxing
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
excess oxalyl chloride and toluene were distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC2=CC=C(C=C2C=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.